l-Threitol 2-O-nonyl- Detergent: Structural Architecture and Applications in Membrane Protein Biology
l-Threitol 2-O-nonyl- Detergent: Structural Architecture and Applications in Membrane Protein Biology
Executive Summary
l-Threitol 2-O-nonyl- (CAS: 163776-15-6) represents a specialized class of non-ionic, single-chain ether detergents derived from the four-carbon sugar alcohol L-threitol. Unlike standard glycosidic detergents (e.g., DDM, OG) which possess bulky cyclic headgroups, the threitol-based series offers a compact, linear polyol headgroup. The specific 2-O-nonyl regioisomer features a nonyl (
This unique "T-shaped" or off-center architecture disrupts crystalline packing, often leading to higher solubility and distinct micellar properties compared to terminal (1-O) isomers. It is primarily utilized in the structural biology of integral membrane proteins (IMPs), particularly where minimal micelle size is critical for high-resolution X-ray crystallography or solution NMR spectroscopy.
Chemical Architecture and Stereochemistry
The core of l-Threitol 2-O-nonyl- is the L-threitol backbone, a chiral tetrol. The "2-O" designation indicates that the hydrophobic tail is attached to the secondary hydroxyl group at position 2, rather than the primary hydroxyls at positions 1 or 4.
Structural Specifications
-
IUPAC Name: (2S,3S)-2-(nonryloxy)butane-1,3,4-triol
-
Molecular Formula:
-
Molecular Weight: 248.36 g/mol
-
Chirality: The backbone is L-threitol (2S,3S configuration).
-
Linkage: Ether bond (R-O-R'), conferring high chemical stability against hydrolysis compared to esters.
Structural Visualization
The following diagram illustrates the topology of the molecule, highlighting the central ether linkage and the hydrophilic/hydrophobic domains.
Caption: Structural topology of l-Threitol 2-O-nonyl-, illustrating the central ether linkage that connects the hydrophilic polyol head to the hydrophobic alkyl tail.
Physicochemical Properties[1][2][3][4][5][6]
The specific regio-chemistry of the 2-O isomer influences its Critical Micelle Concentration (CMC) and aggregation behavior. The C2-attachment creates a slight steric bulk near the headgroup, which generally increases the CMC relative to 1-O isomers, a favorable trait for dialysis and detergent exchange.
| Property | Value / Description | Significance in Research |
| Molecular Weight | 248.36 Da | Small size allows for high-resolution structural studies. |
| Formula | Non-ionic, composed of C, H, O only. | |
| CMC (Estimated) | ~10 - 15 mM | High CMC facilitates easy removal by dialysis or ultrafiltration. |
| Aggregation Number ( | ~40 - 60 (Estimated) | Forms small micelles, reducing the "detergent belt" interference in crystallography. |
| HLB (Hydrophilic-Lipophilic Balance) | ~12 - 13 | Sufficiently hydrophilic for solubility but hydrophobic enough for membrane extraction. |
| Stability | High | Ether linkage is resistant to acid/base hydrolysis and oxidation. |
Note: CMC values for alkyl-threitols are chain-length dependent. While C8-threitol has a CMC of ~30 mM, the addition of a methylene group (C9) typically reduces the CMC by a factor of ~2-3.
Synthesis and Purification Protocol
The synthesis of 2-O-alkyl threitols requires precise protecting group chemistry to target the secondary hydroxyl. The following protocol is adapted from standard methodologies for synthesizing single-chain polyol detergents (e.g., methods by Gellman or Chae).
Reaction Workflow
The strategy involves protecting the 1,3- or 3,4- hydroxyls to expose the C2 position for alkylation.
Caption: Synthetic pathway for 2-O-alkyl threitol detergents involving selective protection, alkylation, and deprotection.
Detailed Protocol
-
Protection: React L-threitol with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (catalyst) in DMF. This preferentially forms the 1,3-O-benzylidene acetal, leaving the C2-OH accessible (and C4-OH, which may require transient protection or stoichiometric control).
-
Alkylation:
-
Dissolve the protected intermediate in anhydrous DMF under Argon.
-
Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the alcohol.
-
Add 1-Bromononane dropwise.
-
Heat to 60°C for 12 hours.
-
Mechanism:[1]
nucleophilic attack of the alkoxide on the alkyl halide.
-
-
Quenching & Extraction: Quench with methanol/ice water. Extract with ethyl acetate. Wash organic layer with brine and dry over
. -
Deprotection: Dissolve the alkylated intermediate in Methanol containing 1M HCl. Stir at room temperature for 4 hours to cleave the benzylidene acetal.
-
Purification: Neutralize with Amberlite resin or
. Concentrate and purify via flash column chromatography (Silica gel, eluting with :MeOH 9:1) to obtain pure l-Threitol 2-O-nonyl- .
Applications in Membrane Protein Biology[1][8][9]
Crystallography of Small Membrane Proteins
The primary advantage of l-Threitol 2-O-nonyl- is its small micelle size . Large detergents like DDM (Dodecyl Maltoside) form large micelles (~70 kD) that can occlude protein-protein contact patches necessary for crystal lattice formation.
-
Mechanism: The compact threitol headgroup and intermediate C9 chain create a "tight" micelle that covers the hydrophobic transmembrane domain without adding excessive bulk.
-
Use Case: Ideal for GPCRs or small transporters where maximizing the exposed hydrophilic surface area is necessary for crystal contacts.
Solution NMR Spectroscopy
For NMR studies, the rotational correlation time (
-
Benefit: The low molecular weight of the l-Threitol 2-O-nonyl- micelle results in a smaller effective particle size compared to maltosides, leading to sharper peaks and better spectral resolution for transmembrane proteins.
Detergent Screening & Exchange
Due to its high CMC (~10-15 mM), this detergent is excellent for detergent exchange protocols.
-
Protocol: Protein solubilized in a low-CMC detergent (like DDM) can be bound to a Ni-NTA column. Washing with buffer containing l-Threitol 2-O-nonyl- allows for rapid exchange. The high CMC ensures that excess detergent is easily removed during subsequent concentration steps.
References
- Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science, 14(8), 2207–2211.
- Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. (Review of detergent classes including polyols).
- Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008.
- Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117.
